ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate include other indole derivatives such as:
Ethyl indole-2-carboxylate: Known for its use in the synthesis of various bioactive molecules.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Studied for its antiviral properties.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Used as a precursor in the synthesis of biologically active natural products.
These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C27H22ClNO4 |
---|---|
Molecular Weight |
459.9g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxyindole-3-carboxylate |
InChI |
InChI=1S/C27H22ClNO4/c1-3-32-27(31)26-18(2)29(21-12-10-20(28)11-13-21)24-15-14-22(17-23(24)26)33-25(30)16-9-19-7-5-4-6-8-19/h4-17H,3H2,1-2H3/b16-9+ |
InChI Key |
VNJSYWPAPLJIMK-CXUHLZMHSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Isomeric SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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